Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate
Description
Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a pyrimidine-derived compound featuring a bromine atom at the 5-position and a methylsulfanyl group at the 2-position of the pyrimidine ring. The pyrimidine core is linked via a carbonyl-amino group to a benzoate ester with a butyl chain. The butyl ester group likely enhances lipophilicity compared to shorter-chain esters, influencing solubility and reactivity.
Properties
IUPAC Name |
butyl 4-[(5-bromo-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3S/c1-3-4-9-24-16(23)11-5-7-12(8-6-11)20-15(22)14-13(18)10-19-17(21-14)25-2/h5-8,10H,3-4,9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBVLAAKZAXUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Br)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Thioether Formation: The addition of a methylsulfanyl group to the pyrimidine ring.
Amidation: The formation of an amide bond between the pyrimidine derivative and 4-aminobenzoic acid.
Esterification: The conversion of the carboxylic acid group of the benzoic acid derivative to a butyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Derivatives with different substituents on the pyrimidine ring.
Oxidation: Sulfoxide or sulfone derivatives.
Hydrolysis: 4-aminobenzoic acid and pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.
Biological Studies: As a probe to study the interactions of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include pyrimidine and triazine derivatives with halogen substituents, ester groups, and sulfur-containing functional groups. Notable examples:
Table 1: Structural Comparison
Key Observations :
- Heterocycle Core : The target compound and ’s analog use pyrimidine, whereas sulfonylurea herbicides (e.g., metsulfuron-methyl) employ triazine, which alters electronic properties and binding affinities .
- Substituents: The 5-bromo and 2-methylsulfanyl groups in the target compound contrast with 2-amino () or 2-piperidinyl () substituents. Bromine enhances halogen bonding, while methylsulfanyl may increase hydrophobicity compared to amino groups .
- Ester Chain Length : The butyl ester in the target compound likely confers higher lipophilicity than methyl esters (), impacting solubility and diffusion rates.
Crystallographic and Conformational Differences
Crystallographic data from analogs provide insights into molecular packing and stability:
Table 2: Crystallographic Features
Analysis :
- ’s compound exhibits a cis amide conformation, stabilized by N–H⋯N hydrogen bonds and C–Br⋯O interactions .
- The butyl ester’s flexibility could reduce crystalline order compared to rigid methyl esters, though this requires experimental validation using tools like SHELXL or WinGX .
Implications for Chemical Properties and Activity
- This could enhance membrane permeability in biological systems.
- Reactivity: The methylsulfanyl group is a weak electron donor, which may stabilize the pyrimidine ring against electrophilic attack compared to amino or piperidinyl substituents .
- Biological Activity : Sulfonylurea analogs () inhibit acetolactate synthase in plants, but the target’s pyrimidine-amide structure may target different pathways, such as kinase inhibition .
Biological Activity
Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate, a compound with the CAS Number 872869-01-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C17H18BrN3O3S |
| Molecular Weight | 424.3 g/mol |
| CAS Number | 872869-01-7 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrimidine have shown significant inhibitory effects against various cancer cell lines. In particular:
- IC50 Values : Compounds with similar structures demonstrated IC50 values ranging from 3.0 µM to over 20 µM against different human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
A notable compound in this category exhibited an IC50 value of 5.85 µM against a specific cancer line, suggesting that this compound may possess comparable or enhanced efficacy .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Research indicates that pyrimidine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
- Inhibition Potency : Studies have reported K_i values for related compounds ranging from 0.10 µM to 5.10 µM against AChE and BChE, indicating strong inhibition capabilities .
This suggests that this compound could serve as a lead compound for developing inhibitors targeting cholinergic pathways.
Case Studies
- Study on Anticancer Activity : In a recent evaluation of various pyrimidine derivatives, one compound demonstrated significant growth inhibition in MCF-7 cells with an IC50 of 3.0 µM. The study indicated that apoptosis was induced in treated cells, further supporting the anticancer potential of similar structures .
- Enzymatic Activity Assessment : Another study focused on the inhibitory effects of pyrimidine derivatives on AChE and BChE. The findings showed that certain compounds exhibited non-competitive inhibition with K_i values indicating strong binding affinity, suggesting a mechanism that could be explored for therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
